

dosage and administration of 1-(Morpholinocarbonylmethyl)piperazine in animal models

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Compound of Interest

1-

Compound Name: (Morpholinocarbonylmethyl)piperazine

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Application Notes and Protocols for Piperazine Derivatives in Animal Models

Disclaimer: Information regarding the specific compound "**1-(Morpholinocarbonylmethyl)piperazine**" is not available in the public scientific literature. The following application notes and protocols are based on data for the parent compound, piperazine, and its various salts, which are primarily used as an anthelmintic (anti-worm) agent in veterinary medicine. This information is provided for illustrative purposes and should not be extrapolated to the uncharacterized compound **1-(Morpholinocarbonylmethyl)piperazine**, as its specific chemical structure will dictate its unique pharmacological and toxicological properties. Researchers must conduct independent dose-finding and safety studies for any new chemical entity.

Overview and Physicochemical Properties

Piperazine is an organic compound consisting of a six-membered ring with two opposing nitrogen atoms. It is a hygroscopic, colorless crystalline solid with a pungent odor.^[1] Piperazine and its salts, such as piperazine citrate and piperazine dihydrochloride, are used in veterinary medicine to treat nematode infections in a wide range of animals.^{[2][3]} The primary mechanism

of action involves blocking neuromuscular transmission in parasites, leading to flaccid paralysis and subsequent expulsion from the host's gastrointestinal tract.[3]

Dosage and Administration of Piperazine and its Salts

The administration of piperazine is almost exclusively via the oral route, often mixed into drinking water or feed. Dosages are highly dependent on the animal species, the specific piperazine salt used, and the target parasite.

Table 1: Summary of Oral Dosages for Piperazine Derivatives in Animal Models

Animal Species	Piperazine Salt	Dosage (as Piperazine Base)	Administration Details	Reference
Swine	Dihydrochloride / Citrate	110 mg/kg bw	Single dose mixed into water or feed.	[2]
Poultry	Dihydrochloride / Citrate	32 mg/kg bw	Administered in drinking water or feed over 2 days.	[2][3]
Horses	Adipate	110 mg/kg bw	Single oral dose. Tolerated up to 6-7 times the therapeutic dose.	[2]
Cattle	Citrate	200-300 mg/kg bw	Single dose administered through drinking water.	[3]
Dogs & Cats	Not specified	50-110 mg/kg bw (25-50 mg/lb)	Single oral dose. May be repeated in 21 days.	[4]
Rats	Base	2050 mg/kg bw (Oral LD50)	Not a therapeutic dose; indicates acute toxicity level.	[2]
Mice	Base	1900-2730 mg/kg bw (Oral LD50)	Not a therapeutic dose; indicates acute toxicity level.	[2]

bw: body weight; LD50: Lethal Dose, 50%. The LD50 values represent the dose required to be lethal to 50% of the test population and are a measure of acute toxicity, not a therapeutic dose.

Experimental Protocols

The following protocols are generalized from the use of piperazine as an anthelmintic in research and veterinary settings.

Protocol 1: Oral Gavage Administration in Rodents (for Pharmacokinetic/Toxicology Studies)

This protocol describes a typical single-dose oral administration for evaluating the safety or pharmacokinetic profile of a substance like piperazine in a rodent model.

- Animal Preparation: Acclimatize animals (e.g., Wistar rats) for at least one week before the experiment with standard housing conditions and free access to food and water.
- Compound Preparation: Prepare a homogenous solution or suspension of the test compound (e.g., piperazine salt) in a suitable vehicle (e.g., sterile water, 0.5% carboxymethylcellulose). The concentration should be calculated to ensure the desired dose is administered in a volume appropriate for the animal's size (typically 5-10 mL/kg for rats).
- Dose Calculation: Weigh each animal immediately before dosing to calculate the precise volume of the compound preparation to be administered.
- Administration: Administer the calculated volume directly into the stomach using a ball-tipped gavage needle.
- Post-Administration Monitoring: Observe the animals continuously for the first few hours post-dosing and then periodically (e.g., daily) for signs of toxicity, such as changes in behavior, respiration, or physical appearance.^[2] In pharmacokinetic studies, blood samples would be collected at predetermined time points.^[5]

Protocol 2: Administration in Drinking Water for Poultry

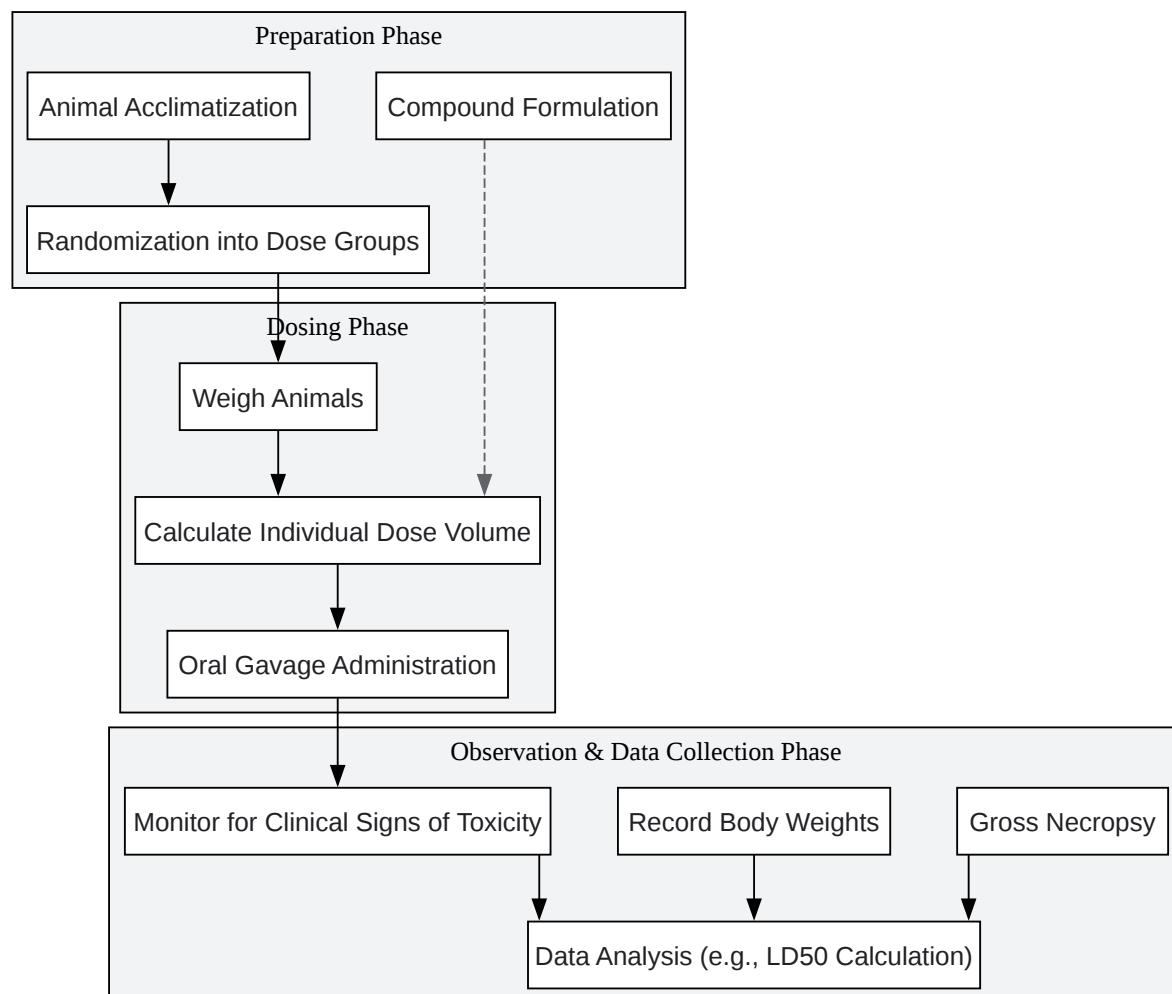
This protocol is standard for treating flocks of poultry for nematode infections.

- Water Withdrawal: Withhold drinking water from the flock for approximately 2 hours before treatment to encourage thirst.

- **Medicated Water Preparation:** Calculate the total body weight of the birds to be treated. Based on the recommended dosage (e.g., 32 mg/kg of piperazine base), calculate the total amount of piperazine salt required.^[2] Dissolve this amount in the volume of water the flock is expected to consume over a 24-hour period.
- **Administration:** Provide the medicated water as the sole source of drinking water for two consecutive days.^{[2][3]}
- **Follow-up:** After the treatment period, replace the medicated water with fresh, unmedicated water. Treatment can be repeated after an appropriate interval (e.g., 14 days) if necessary.^[2]

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for an acute oral toxicity study, such as an LD50 determination, in a rodent model.

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Caption: Workflow for an acute oral toxicity study in animal models.

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